Bis(dodecylsulfanylthiocarbonyl) disulfide

Vue d'ensemble

Description

Bis(dodecylsulfanylthiocarbonyl) disulfide: is a chemical compound with the molecular formula C26H50S6 and a molecular weight of 555.07 g/mol . It is commonly used as a precursor in reversible addition-fragmentation chain transfer (RAFT) polymerization, a method for controlled radical polymerization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecylsulfanylthiocarbonyl) disulfide typically involves the reaction of dodecanethiol with carbon disulfide in the presence of a base, followed by oxidation . The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Common solvents include dichloromethane or ethanol.

Oxidizing Agent: Hydrogen peroxide or iodine can be used for the oxidation step.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch or Continuous Reactors: To handle large volumes.

Purification Steps: Including recrystallization or chromatography to achieve high purity levels.

Analyse Des Réactions Chimiques

Reaction Steps:

-

Deprotonation : RSH reacts with KOt-Bu at 5–10°C to form alkoxide intermediate (RS⁻).

-

Thiocarbonate Formation : CS₂ is added to generate dodecyl trithiocarbonate (RS-CS₂⁻K⁺).

-

Oxidative Coupling : Iodine oxidizes the intermediate to form the disulfide (RSC(S)−S−S−C(S)SR).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 98% | |

| Purity (HPLC/qNMR) | >95% | |

| Melting Point | 35°C | |

| ¹H NMR (CDCl₃) | δ 0.87 (t, J=7.0 Hz) |

Reaction with Diazo Compounds to Form RAFT Agents

This compound reacts with diazo compounds (R′–N=N–R′) to yield asymmetric trithiocarbonates, key RAFT agents. A notable example uses 4,4′-azobis(4-cyanopentanoic acid) :

Reaction Conditions:

-

Solvent : Ethyl acetate, heated to reflux.

-

Molar Ratio : 1:1.7 (disulfide:diazocompound).

-

Time : 3.75 h addition + 16 h stirring.

Product : C₁₂H₂₅SC(S)S–R′ (R′ = 4-cyanopentanoic acid).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 91% | |

| Purity | >99% (¹H/¹³C NMR) | |

| ¹³C NMR (CO₂H) | δ 177.52 ppm |

Iniferter Behavior in RAFT Polymerization

Under photoredox or thermal initiation, the disulfide acts as an iniferter (initiator-transfer agent-terminator). Studies show it enables controlled polymerization but with side reactions depending on monomer type :

Polymerization Results:

| Monomer | Đ (Dispersity) | Notes | Source |

|---|---|---|---|

| Methyl methacrylate | 1.15–1.25 | Narrowest dispersity | |

| Styrene | 1.30–1.50 | Broader due to chain transfer | |

| Acrylates | 1.20–1.40 | Moderate control |

Mechanism :

-

Initiation : Homolytic cleavage of S–S bond generates thiyl radicals.

-

Propagation : Radicals add monomers, with reversible chain transfer via trithiocarbonate groups.

-

Termination : Recombination or disproportionation dominates under thermal conditions.

Post-Polymerization Functionalization

The derived RAFT agents undergo further reactions to introduce functional end-groups:

Alkylation Reactions:

-

Reagents : Dimethyl sulfate or chloromethyl ethers with K₂CO₃.

Key Data :

| Reaction | Yield | Conditions | Source |

|---|---|---|---|

| Methyl ester formation | >99% | Room temperature, 24 h |

Oxidative Step-Growth Polymerization

After aminolysis, telechelic polymers with dithiol termini undergo oxidative coupling to form multiblock copolymers :

Process:

-

Aminolysis : Cleave trithiocarbonate end-groups to thiols.

-

Oxidation : Air or chemical oxidants (e.g., I₂) link thiols into disulfide bonds.

Applications : Recyclable materials, self-healing polymers.

Applications De Recherche Scientifique

Bis(dodecylsulfanylthiocarbonyl) disulfide, with the CAS number 870532-86-8, is a chemical compound primarily utilized in scientific research, particularly in polymer chemistry. It is also known as this compound . The compound has a molecular formula of C26H50S6 and a molecular weight of 555.07 g/mol.

Scientific Research Applications

This compound is mainly applied as a precursor for synthesizing RAFT (Reversible Addition-Fragmentation Chain Transfer) agents. It acts as a RAFT agent in radical polymerization, controlling the polymerization process by the reversible transfer of the active chain end between the propagating radical and the RAFT agent, which leads to polymers with controlled architecture and properties.

RAFT Polymerization

This compound is employed as a RAFT agent to control the molecular weight and architecture of polymers. The mechanism of action in RAFT polymerization involves the reversible addition and fragmentation of the thiocarbonylthio group. This process allows for control of polymer chain growth and results in polymers with narrow molecular weight distributions. The thiocarbonylthio group stabilizes radical intermediates, allowing for controlled polymerization, and facilitates chain transfer reactions, which are crucial for maintaining control over polymer growth.

Biological Studies

The compound is investigated for potential use in drug delivery systems because of its ability to form stable and controlled-release polymers. Macromolecular prodrugs incorporating compounds similar to this compound have demonstrated efficacy against viruses, including hepatitis C virus (HCV) and influenza. The presence of disulfide bonds allows for intracellular drug release, enhancing the therapeutic potential of these polymers.

Industrial Applications

This compound is used in the production of specialty polymers with specific properties such as thermal stability and mechanical strength.

Chemical Properties and Reactions

This compound appears as a white to yellow powder and has a melting point ranging from 30 to 35 °C. The synthesis of this compound typically involves the reaction of dodecanethiol with carbon disulfide in the presence of a base, followed by oxidation.

Typical Synthesis Conditions:

- Temperature: Room temperature to slightly elevated temperatures

- Solvent: Dichloromethane or ethanol

- Oxidizing Agent: Hydrogen peroxide or iodine

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: Can be reduced back to dodecanethiol.

- Substitution: Can participate in nucleophilic substitution reactions.

Antiviral Properties

Macromolecular prodrugs have been created by conjugating ribavirin to polymers containing disulfide linkers derived from similar compounds. The resulting prodrugs exhibited enhanced antiviral activity while reducing systemic toxicity compared to free ribavirin.

Photocatalytic Applications

This compound has been utilized in photoredox catalysis for polymerization reactions, showing controlled polymer growth under mild conditions.

Table 1: Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactants | Dodecanethiol, Carbon Disulfide, Iodine |

| Base | Potassium t-butoxide |

| Solvent | Tetrahydrofuran |

| Temperature | 0°C to room temperature |

| Reaction Time | Approximately 1 hour |

| Activity Type | Observations |

|---|---|

| Antiviral | Effective against HCV and influenza in prodrug form |

| Cytotoxicity | Variable; dependent on polymer structure |

| Photocatalytic Activity | Successful under mild conditions |

Mécanisme D'action

The mechanism of action of bis(dodecylsulfanylthiocarbonyl) disulfide in RAFT polymerization involves the reversible addition and fragmentation of the thiocarbonylthio group. This process allows for the control of polymer chain growth and results in polymers with narrow molecular weight distributions . The molecular targets and pathways involved include:

Radical Intermediates: The thiocarbonylthio group stabilizes radical intermediates, allowing for controlled polymerization.

Chain Transfer: The compound facilitates chain transfer reactions, which are crucial for maintaining control over polymer growth.

Comparaison Avec Des Composés Similaires

Bis(dodecylsulfanylthiocarbonyl) disulfide can be compared with other RAFT agents such as:

- Bis(thiobenzoyl) disulfide

- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid

- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

Uniqueness:

- Long Alkyl Chain: The dodecyl groups provide hydrophobic properties, making it suitable for specific polymer applications.

- Stability: The compound is stable under various reaction conditions, making it versatile for different polymerization processes .

Activité Biologique

Introduction

Bis(dodecylsulfanylthiocarbonyl) disulfide is a compound with significant potential in polymer chemistry, particularly in the context of reversible addition-fragmentation chain transfer (RAFT) polymerization. Its unique structure, which includes dithiocarbonyl groups, positions it as a versatile agent for synthesizing various polymers with controlled molecular weights and functionalities. This article explores the biological activity of this compound, focusing on its applications, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

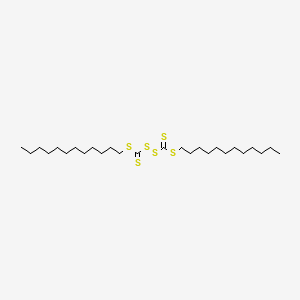

This compound is characterized by its dodecyl chains attached to sulfanylthiocarbonyl groups. The molecular formula is , and its structure can be represented as follows:

where R represents the dodecyl group. This compound exhibits interesting physicochemical properties that facilitate its use in polymerization reactions.

Synthesis

The synthesis of this compound typically involves the reaction of dodecanethiol with carbon disulfide and iodine in a controlled environment. A common method utilizes potassium t-butoxide as a base in a solvent mixture to achieve high conversion rates .

Table 1: Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactants | Dodecanethiol, Carbon Disulfide, Iodine |

| Base | Potassium t-butoxide |

| Solvent | Tetrahydrofuran |

| Temperature | 0°C to room temperature |

| Reaction Time | Approximately 1 hour |

Antiviral Properties

Research indicates that compounds similar to this compound have been explored for their antiviral properties. For instance, macromolecular prodrugs incorporating such compounds have shown efficacy against various viruses, including hepatitis C virus (HCV) and influenza . The presence of disulfide bonds allows for intracellular drug release, enhancing the therapeutic potential of these polymers.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies demonstrated that while certain RAFT agents exhibit cytotoxic effects on macrophages, the specific impact of this compound remains to be fully elucidated . Preliminary findings suggest that modifications to the polymer backbone can influence cytotoxicity and anti-inflammatory activity.

Case Studies

- Macromolecular Prodrugs : In one study, ribavirin was conjugated to polymers containing disulfide linkers derived from similar compounds. The resulting prodrugs exhibited enhanced antiviral activity while reducing systemic toxicity compared to free ribavirin .

- Photocatalytic Applications : Another investigation highlighted the use of this compound in photoredox catalysis for polymerization reactions. This method demonstrated controlled growth of polymers under mild conditions, showcasing the compound's versatility beyond traditional applications .

Table 2: Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Antiviral | Effective against HCV and influenza in prodrug form |

| Cytotoxicity | Variable; dependent on polymer structure |

| Photocatalytic Activity | Successful under mild conditions |

Propriétés

IUPAC Name |

dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50S6/c1-3-5-7-9-11-13-15-17-19-21-23-29-25(27)31-32-26(28)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNRYKCXJSDLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SSC(=S)SCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470687 | |

| Record name | Bis(dodecylsulfanylthiocarbonyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870532-86-8 | |

| Record name | Bis(dodecylsulfanylthiocarbonyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.